1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide
Brand Name: Vulcanchem
CAS No.: 102207-18-1
VCID: VC0010051
InChI: InChI=1S/C24H35N2O2.BrH/c1-26(16-5-4-6-17-26)18-15-25(19-21-7-11-23(27-2)12-8-21)20-22-9-13-24(28-3)14-10-22;/h7-14H,4-6,15-20H2,1-3H3;1H/q+1;/p-1
SMILES: C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-]
Molecular Formula: C24H35BrN2O2
Molecular Weight: 463.5 g/mol

1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide

CAS No.: 102207-18-1

Main Products

VCID: VC0010051

Molecular Formula: C24H35BrN2O2

Molecular Weight: 463.5 g/mol

1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide - 102207-18-1

CAS No. 102207-18-1
Product Name 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide
Molecular Formula C24H35BrN2O2
Molecular Weight 463.5 g/mol
IUPAC Name N,N-bis[(4-methoxyphenyl)methyl]-2-(1-methylpiperidin-1-ium-1-yl)ethanamine;bromide
Standard InChI InChI=1S/C24H35N2O2.BrH/c1-26(16-5-4-6-17-26)18-15-25(19-21-7-11-23(27-2)12-8-21)20-22-9-13-24(28-3)14-10-22;/h7-14H,4-6,15-20H2,1-3H3;1H/q+1;/p-1
Standard InChIKey IXIRJKKULRILQC-UHFFFAOYSA-M
SMILES C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-]
Canonical SMILES C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-]
Synonyms 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide
PubChem Compound 3025121
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator